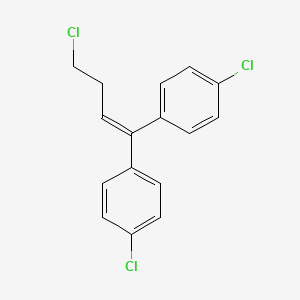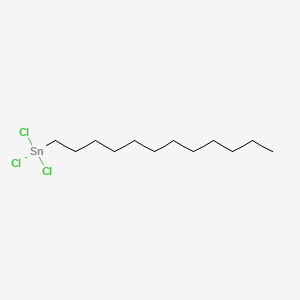
Trichlorododecylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlorododecylstannane: is an organotin compound with the molecular formula C12H25Cl3Sn It is a derivative of stannane, where three chlorine atoms and one dodecyl group are attached to the tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichlorododecylstannane can be synthesized through the reaction of dodecylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
C12H25MgBr+SnCl4→C12H25SnCl3+MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trichlorododecylstannane can undergo oxidation reactions, where the tin atom is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides or amines can replace the chlorine atoms.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different substituents.
Applications De Recherche Scientifique
Chemistry: Trichlorododecylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the preparation of other organotin compounds.
Biology: In biological research, this compound is studied for its potential as an antifouling agent. Organotin compounds are known to have biocidal properties, making them useful in preventing the growth of marine organisms on submerged surfaces.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Organotin compounds have shown promise in the treatment of certain diseases due to their biological activity.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in PVC. Its unique properties make it valuable in enhancing the performance and durability of materials.
Mécanisme D'action
The mechanism of action of trichlorododecylstannane involves its interaction with biological molecules. The tin atom can form bonds with sulfur and nitrogen atoms in proteins and enzymes, disrupting their function. This interaction can lead to the inhibition of enzyme activity and cellular processes, contributing to its biocidal properties.
Comparaison Avec Des Composés Similaires
- Trichlorooctylstannane (C8H17Cl3Sn)
- Trichlorodecylstannane (C10H21Cl3Sn)
- Trichlorotetradecylstannane (C14H29Cl3Sn)
Comparison: Trichlorododecylstannane is unique due to its specific chain length, which influences its physical and chemical properties. Compared to shorter-chain compounds like trichlorooctylstannane, this compound has higher hydrophobicity and different reactivity. Longer-chain compounds like trichlorotetradecylstannane may have similar properties but differ in their solubility and interaction with biological systems.
Propriétés
Numéro CAS |
51375-45-2 |
|---|---|
Formule moléculaire |
C12H25Cl3Sn |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
trichloro(dodecyl)stannane |
InChI |
InChI=1S/C12H25.3ClH.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;;;;/h1,3-12H2,2H3;3*1H;/q;;;;+3/p-3 |
Clé InChI |
QONBXEOLXRAITN-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCC[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


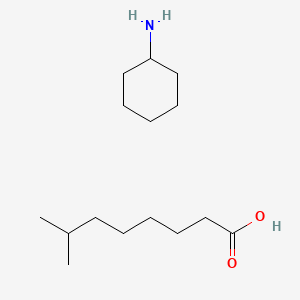
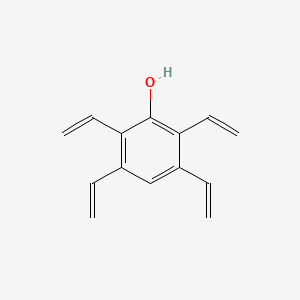

![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
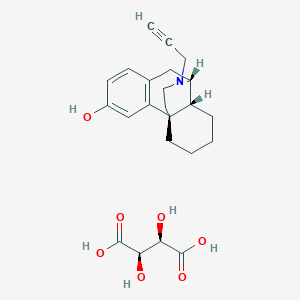
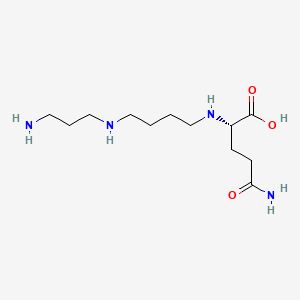
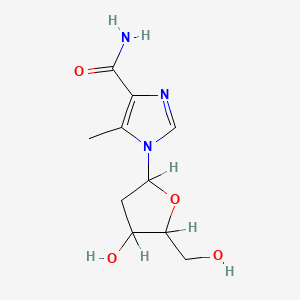
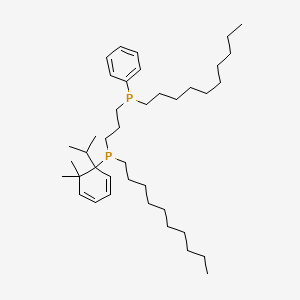
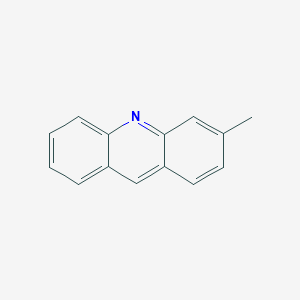
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)


